1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid
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Overview
Description
Chemical Reactions Analysis
1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline moiety is known for its antimicrobial and antimalarial properties, making it a candidate for drug development.
Industry: It can be used in the production of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The piperidine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar compounds to 1-(6-Chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid include other quinoline derivatives such as:
Quinine: An antimalarial agent with a similar quinoline structure.
Chloroquine: Another antimalarial drug with a chloroquinoline core.
Nalidixic acid: An antibacterial agent that shares the quinoline nucleus.
The uniqueness of this compound lies in its combination of the quinoline and piperidine moieties, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(6-chloroquinoline-8-carbonyl)piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c17-12-7-10-3-1-5-18-14(10)13(8-12)15(20)19-6-2-4-11(9-19)16(21)22/h1,3,5,7-8,11H,2,4,6,9H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUVVOGSEXXOCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC(=C2)Cl)C=CC=N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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